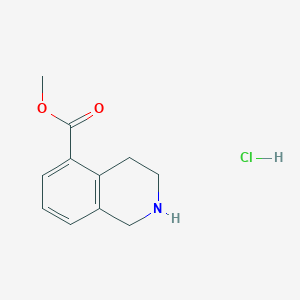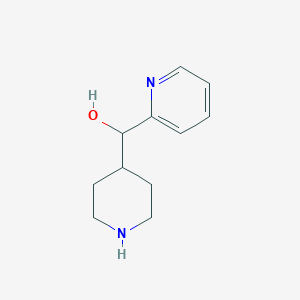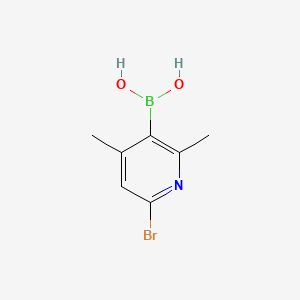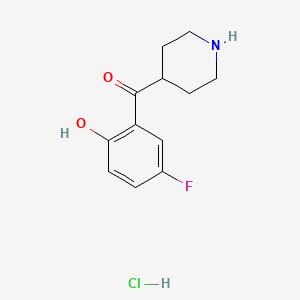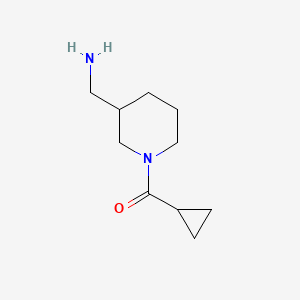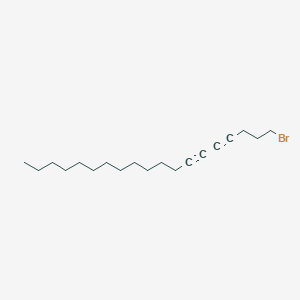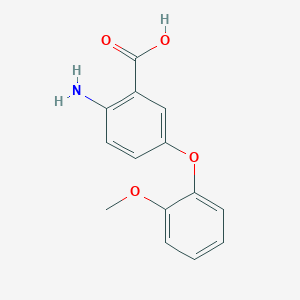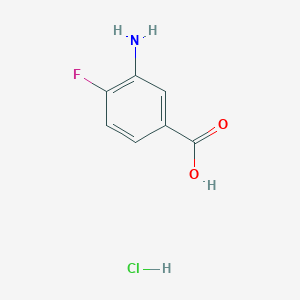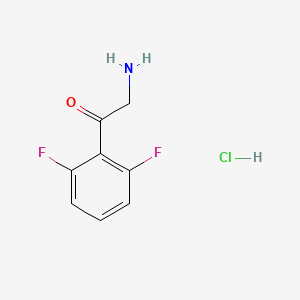![molecular formula C13H10ClF3N2OS B1522117 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1209700-14-0](/img/structure/B1522117.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a trifluoromethyl group and a chloromethyl group .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties . They act against a variety of bacterial strains, including Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi . The chloromethyl and trifluoromethyl groups in the compound may enhance its ability to interact with bacterial cell walls, leading to potential applications in developing new antibiotics.
Anticancer Activity
Some thiazole compounds have shown promise in anticancer research . They can interfere with tumor cell proliferation and induce apoptosis . The specific compound could be explored for its efficacy against cancer cells, potentially leading to new treatments.
Neuroprotective Applications
Thiazoles have been identified as potential neuroprotective agents . They may play a role in the synthesis of neurotransmitters and protect neurons from damage . This compound’s unique structure could be beneficial in treating neurodegenerative diseases.
Anti-Inflammatory Properties
The anti-inflammatory activity of thiazole derivatives makes them candidates for treating conditions like arthritis and other inflammatory diseases . Research into the specific actions of this compound could lead to novel anti-inflammatory medications.
Antiviral Uses
Thiazole derivatives, including the compound , may exhibit antiviral activities . They could be effective against HIV and other viruses by inhibiting viral replication . This area of application holds significant promise for the development of new antiviral drugs.
Analgesic Effects
Thiazoles have been reported to possess analgesic properties , providing pain relief without the side effects associated with traditional painkillers . This compound could be a part of research aimed at finding safer analgesics.
Antihypertensive Potential
Research has indicated that thiazole derivatives can exhibit antihypertensive activity , which is crucial in managing high blood pressure . The compound could be investigated for its potential use in blood pressure regulation.
Antidiabetic Activity
Thiazoles also show potential in antidiabetic drug development . They may help regulate blood sugar levels, offering a new approach to diabetes treatment .
Future Directions
The future directions for research on “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” and similar compounds could include further exploration of their antimicrobial and anticancer activities, as well as their potential use as lead compounds for rational drug designing .
properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-8(20)19(12-18-10(6-14)7-21-12)11-4-2-9(3-5-11)13(15,16)17/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAWMRIUYZEKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)
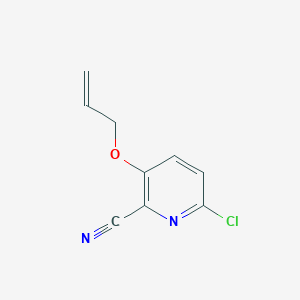
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)
